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Abstract

This guide details the analytical characterization of 2,4-Dibromo-3-chloro-6-methylphenol
(CAS: 1195357-86-8), a highly substituted halogenated cresol.[1][2] Due to the steric crowding
and electron-withdrawing nature of the bromine and chlorine substituents, this compound
presents unique challenges in separation and ionization compared to simple cresols.[2] This
protocol synthesizes established EPA methodologies for polyhalogenated phenols with specific
adaptations required for this congener, utilizing HPLC-UV/DAD for purity assessment, GC-MS
for isotopic identification, and NMR for structural validation.[1][2]

Introduction & Physicochemical Context

2,4-Dibromo-3-chloro-6-methylphenol is a pentasubstituted benzene derivative.[1][2]
Structurally, it is an ortho-cresol (2-methylphenol) core modified with bromine atoms at the 2-
and 4-positions (relative to the hydroxyl group) and a chlorine atom at the 3-position.[1][2]

Chemical Identity[1][2][4]
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IUPAC Name: 2,4-Dibromo-3-chloro-6-methylphenol[1][2][4]

CAS Number: 1195357-86-8[1][2][4][5]

Molecular Formula:

Molecular Weight: 300.37 g/mol [2][6]

Structure:

o Position 1: Hydroxyl (-OH)[1]
o Position 2: Bromine (-Br)[1]
o Position 3: Chlorine (-Cl)[1]
o Position 4: Bromine (-Br)[1]
o Position 5: Hydrogen (-H)[1]
o Position 6: Methyl (-CH

)]

Analytical Challenges

e Acidity: The presence of three halogens significantly increases the acidity of the phenolic
proton compared to unsubstituted cresol (predicted pKa

6.0—7.0).[2] This necessitates pH control in LC mobile phases to prevent peak tailing.[2]

 Isotope Pattern: The combination of two bromine atoms and one chlorine atom creates a
complex, characteristic mass spectral signature essential for identification.[2]

» Oxidation Risk: Like all polyhalogenated phenols, the compound is susceptible to oxidation,
requiring careful sample handling.[2]

Physicochemical Properties Profile
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Property Value | Characteristic Relevance to Analysis
White to off-white crystalline ] ) ) )
Appearance id Visual inspection of purity.[1][2]
soli
B Soluble in MeOH, MeCN, Use MeCN or MeOH for stock
Solubility ) )
DCM; Low in Water solutions.[1][2]
Highly lipophilic; requires high
Log P (Predicted) ~4.2 ol p p a ;
% organic in RP-HPLC.[1][2]
) Mobile phase must be acidic
pKa (Predicted) ~6.5
(pH < 4) to keep neutral.
_ Primary detection
UV Maxima ~280 nm, ~215 nm

wavelengths.[2]

Method 1: High-Performance Liquid
Chromatography (HPLC-UV/DAD)[1]

Objective: Quantitative assay and purity determination. Rationale: Reverse-phase
chromatography is preferred.[1][2] Acidic modification of the mobile phase is critical to suppress
the ionization of the phenolic group, ensuring sharp peak shape and reproducible retention
times.[2]

Experimental Protocol

1. Instrumentation:

System: Agilent 1290 Infinity 1l or equivalent UHPLC/HPLC.

Detector: Diode Array Detector (DAD).[2]

Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 um) or Zorbax Eclipse Plus C18.
[11[2]

2. Reagents:

Solvent A: Water + 0.1% Phosphoric Acid (
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) or 0.1% Formic Acid.[2]

e Solvent B: Acetonitrile (HPLC Grade).[2]

3. Chromatographic Conditions:

Parameter Setting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5puL

Detection

280 nm (bw 4 nm), Ref 360 nm

Run Time

15 minutes

4. Gradient Program:

Time (min) % Solvent A (Acidic Water) % Solvent B (MeCN)
0.00 90 10
10.00 10 90
12.00 10 90
12.10 90 10
15.00 90 10

5. Sample Preparation:

o Stock: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL).

o Working: Dilute stock 1:10 with Water/MeCN (50:50) to 0.1 mg/mL.[2] Filter through 0.2 um

PTFE filter.[2]

Data Analysis: Integrate the main peak at ~280 nm. Purity is calculated via % Area

Normalization.[2] Any peak eluting before the main peak likely corresponds to de-halogenated
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impurities or oxidation products (quinones).[2]

Method 2: GC-MS Characterization[1][2]

Objective: Structural confirmation via molecular ion and isotope pattern analysis. Rationale:
While phenols can be analyzed directly, the high boiling point and acidity of this congener may
cause tailing.[2] Silylation (TMS derivatization) is recommended for definitive structural
elucidation.

Experimental Protocol

1. Derivatization (TMS Method):
e Take 100 pL of Stock Solution (1 mg/mL in MeCN).

o Evaporate to dryness under Nitrogen (

).[2]

e Add 50 pL MSTFA (N-Methyl-N-(trimethylsilytrifluoroacetamide) + 1% TMCS.[2]
e Add 50 pL Pyridine.[2]

 Incubate at 60°C for 30 minutes.

e Dilute with 900 pL Dichloromethane (DCM) prior to injection.[2]

2. GC-MS Parameters:

e Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 pm).[1][2]

e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

e Inlet: Splitless mode, 250°C.

e Oven Program:

o Initial: 60°C (hold 1 min).
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o Ramp: 20°C/min to 280°C.[2][7]
o Final: 280°C (hold 5 min).
e MS Source: EI (70 eV), 230°C.[2]
e Scan Range: 50-500 amu.[2]

3. Interpretation of Mass Spectrum: The derivatized compound (Trimethylsilyl ether) has a
formula of

e Molecular lon Cluster (
): Look for the cluster around m/z 372.[2]
e Isotope Pattern:
o The pattern is governed by 2 Bromines (
) and 1 Chlorine (
)-
o This creates a distinctive "multiplet" appearance spanning ~8 amu.[1][2]
o M (372):
o M+2 (374):
(Mixed Br) +
o M+4 (376):
+ ...

o Verification: The M+2 and M+4 peaks should be roughly equal in height and dominant,
characteristic of dibromo compounds.[2]

e Fragment lons:
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o [M-15]+: Loss of Methyl from TMS group (m/z ~357).[2]

o [M-Br]+: Loss of Bromine (m/z ~293).[1][2]

Method 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive confirmation of substitution pattern. Rationale: The substitution pattern
(2,4-dibromo-3-chloro-6-methyl) leaves only one aromatic proton.[1][2] This provides a very
simple, unambiguous diagnostic signal.

Experimental Protocol
1. Solvent: DMSO-

or CDCI

[1][2] (DMSO is preferred to observe the phenolic proton).[2] 2. Instrument: 400 MHz or higher.
[1][2]

3. Expected Signals (
H NMR):

e 2.2-2.4 ppm (3H, s): Methyl group at position 6.

7.4-7.7 ppm (1H, s): Aromatic proton at position 5.[2]

o Note: This is a singlet.[2][8] If the CI/Br were in different positions (e.g., adjacent to H), you
might see coupling, but here the H is isolated between Br(4) and Me(6).

5.5-6.0 ppm (1H, s, broad): Phenolic -OH (Chemical shift varies with concentration and
solvent; typically >9 ppm in DMSO).[1]

4. Expected Signals (

C NMRY):

Total of 7 Carbon signals.[2][9][5]

Aliphatic: ~15-20 ppm (Methyl).[1][2]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://cymitquimica.com/cas/609-22-3/
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://cymitquimica.com/cas/609-22-3/
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://cymitquimica.com/cas/609-22-3/
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://cymitquimica.com/cas/609-22-3/
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://www.agilent.com/cs/library/applications/5990-9730EN.pdf
https://cymitquimica.com/cas/609-22-3/
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dibromo-6-methylphenol
https://www.sigmaaldrich.com/SG/en/product/aablocksinc/aabh9abc107d
https://cymitquimica.com/cas/609-22-3/
http://legismex.mty.itesm.mx/secc_inter/SW-846/8040a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14014967?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

e Aromatic: 6 signals in the 110-160 ppm range.[2]

o C-OH (Pos 1) will be most deshielded (~150 ppm).[2]

o C-Br and C-ClI carbons will appear at distinct shifts typically upfield of the C-OH.[1][2]

Workflow Visualization

Sample: 2,4-Dibromo-
3-chloro-6-methylphenol

Sample Preparation

1 (Dissolve in MeCN)

HPLC-UV/DAD

Direct Inj. (Purity & Assay)

Purity %

+ MSTFA

Dissolve in DMSO-d6

[ GC-MS (TMS Deriv.) MW & Isotope Pattern
(Isotope ID) o o
Dry & Substitution Pattern

Final CoA / Report

1H/13C NMR
gl (Structural Proof)

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of 2,4-Dibromo-3-chloro-6-

methylphenol, ensuring purity, identity, and structural validity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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